N-[1-[ethenyl(formyl)amino]ethyl]formamide
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Overview
Description
N-[1-[ethenyl(formyl)amino]ethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are valuable intermediates in synthetic and industrial organic chemistry, often used in pharmacological syntheses and as building blocks in various chemical reactions . This compound is characterized by the presence of both ethenyl and formyl groups attached to an aminoethyl chain, making it a versatile reagent in organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-[ethenyl(formyl)amino]ethyl]formamide typically involves the formylation of amines. One common method is the reaction of amines with formic acid under solvent-free conditions. The amine and formic acid are heated to around 80°C until the reaction reaches completion, yielding formamide products in good to excellent yields . Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of various amines using formic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and heterogeneous catalysts. Metal/metal oxide-based catalysts, such as those involving nanostructures, are often employed due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the conversion of amines to formamides in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Chemical Reactions Analysis
Types of Reactions
N-[1-[ethenyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted formamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-[ethenyl(formyl)amino]ethyl]formamide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-[ethenyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes and proteins, modulating their activity and function. The ethenyl group can also participate in polymerization reactions, contributing to the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
N-formylmorpholine: Another formamide compound used in similar applications.
N,N-dimethylformamide: A widely used solvent in organic synthesis.
N-formylpiperidine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[1-[ethenyl(formyl)amino]ethyl]formamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic and industrial processes, distinguishing it from other formamide compounds.
Properties
CAS No. |
142450-71-3 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-[1-[ethenyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-8(5-10)6(2)7-4-9/h3-6H,1H2,2H3,(H,7,9) |
InChI Key |
JAUTZNDHIHSRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC=O)N(C=C)C=O |
Origin of Product |
United States |
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